molecular formula C13H18ClNO2 B1389053 Methyl 3-(Piperidin-3-yl)Benzoate Hydrochloride CAS No. 79412-52-5

Methyl 3-(Piperidin-3-yl)Benzoate Hydrochloride

Cat. No.: B1389053
CAS No.: 79412-52-5
M. Wt: 255.74 g/mol
InChI Key: UQOYCWKTROFSHT-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is This compound , which accurately describes its structural components and ionic nature. Alternative nomenclature variations include methyl 3-(3-piperidinyl)benzoate hydrochloride , reflecting different acceptable naming conventions for the piperidine substituent position. The compound consists of a benzoic acid methyl ester framework with the carboxyl group positioned at the 1-position of the benzene ring, while a piperidine ring system is attached at the 3-position of the aromatic ring through a carbon-carbon bond at the 3-position of the piperidine ring.

The structural representation reveals a benzene ring bearing a methyl carboxylate substituent and a piperidine ring substituent in a meta-relationship. The piperidine moiety adopts a chair conformation in its most stable state, with the attachment point at the 3-position creating a chiral center that significantly influences the compound's three-dimensional structure. The hydrochloride salt formation occurs through protonation of the nitrogen atom in the piperidine ring, creating a positively charged ammonium center that associates with the chloride anion.

The International Chemical Identifier representation provides a standardized description: InChI=1S/C13H17NO2.ClH/c1-16-13(15)11-5-2-4-10(8-11)12-6-3-7-14-9-12;/h2,4-5,8,12,14H,3,6-7,9H2,1H3;1H. This notation systematically encodes the connectivity and hydrogen atom distribution within the molecular structure. The Simplified Molecular Input Line Entry System representation further describes the structure as COC(=O)c1cccc(c1)C2CCCNC2.Cl, providing an alternative linear notation system.

Chemical Abstracts Service Registry Number and Molecular Formula Validation

The definitive Chemical Abstracts Service registry number for this compound is 79412-52-5 , which serves as the unique identifier for this specific chemical entity in chemical databases and regulatory systems. This registry number specifically corresponds to the hydrochloride salt form and distinguishes it from related compounds or different salt forms. Cross-referencing multiple authoritative sources confirms the consistency of this assignment across chemical suppliers and database systems.

The validated molecular formula is C13H18ClNO2 , representing the complete ionic compound including the hydrochloride salt component. This formula accounts for thirteen carbon atoms, eighteen hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms, with a corresponding molecular weight of 255.74 grams per mole . The formula validation process involves comparison across multiple independent sources to ensure accuracy and consistency in chemical identification.

Property Value Source Validation
Chemical Abstracts Service Number 79412-52-5 Confirmed across multiple suppliers
Molecular Formula C13H18ClNO2 Consistent in all reviewed sources
Molecular Weight 255.74 g/mol Verified through multiple databases
PubChem Compound Identifier 45073794 Cross-referenced with chemical structure

The molecular formula breakdown reveals the contribution of each component: the benzoate ester portion contributes C8H7O2, the piperidine ring contributes C5H10N, and the hydrochloride salt adds HCl to the overall composition. This systematic breakdown facilitates understanding of the compound's structural organization and assists in analytical method development for identification and quantification purposes.

Stereochemical Considerations: Absolute Configuration Analysis

The stereochemical complexity of this compound centers on the chiral center present at the 3-position of the piperidine ring, where the carbon atom bearing the benzoate substituent creates distinct enantiomeric forms. The absolute configuration can be designated as either (3R) or (3S) according to the Cahn-Ingold-Prelog priority rules, with each enantiomer exhibiting distinct three-dimensional arrangements and potentially different biological activities.

Research demonstrates that the (3S)-enantiomer, represented by PubChem Compound Identifier 45074281, possesses the molecular formula C13H17NO2 for the free base form, with a molecular weight of 219.28 grams per mole. The International Chemical Identifier for this stereoisomer includes specific stereochemical notation: InChI=1S/C13H17NO2/c1-16-13(15)11-5-2-4-10(8-11)12-6-3-7-14-9-12/h2,4-5,8,12,14H,3,6-7,9H2,1H3/t12-/m1/s1, where the "/t12-/m1/s1" portion specifically defines the absolute configuration at the chiral center.

Conversely, the (3R)-enantiomer, catalogued as PubChem Compound Identifier 45074283, maintains the same molecular formula and weight but exhibits the opposite absolute configuration. Its International Chemical Identifier differs in the stereochemical notation: InChI=1S/C13H17NO2/c1-16-13(15)11-5-2-4-10(8-11)12-6-3-7-14-9-12/h2,4-5,8,12,14H,3,6-7,9H2,1H3/t12-/m0/s1, where the "/t12-/m0/s1" designation indicates the opposite stereochemical arrangement.

Stereoisomer PubChem CID Absolute Configuration Stereochemical Notation
(3S)-isomer 45074281 S-configuration /t12-/m1/s1
(3R)-isomer 45074283 R-configuration /t12-/m0/s1
Racemic mixture 45073794 Equal mixture No specific notation

The stereochemical influence extends beyond mere structural description to impact the compound's physical and chemical properties. Studies of chiral piperidine scaffolds demonstrate that introduction of chiral centers significantly affects molecular conformation, particularly in aqueous solutions where intramolecular interactions can stabilize specific conformations. The chair conformation of the piperidine ring combined with the absolute configuration at the 3-position determines the spatial orientation of the benzoate substituent, influencing the overall molecular shape and potential interaction patterns with biological targets.

Properties

IUPAC Name

methyl 3-piperidin-3-ylbenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-16-13(15)11-5-2-4-10(8-11)12-6-3-7-14-9-12;/h2,4-5,8,12,14H,3,6-7,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQOYCWKTROFSHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(Piperidin-3-yl)Benzoate Hydrochloride typically involves the esterification of 3-(Piperidin-3-yl)benzoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(Piperidin-3-yl)Benzoate Hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(Piperidin-3-yl)benzoic acid.

    Reduction: Formation of 3-(Piperidin-3-yl)benzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(Piperidin-3-yl)Benzoate Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(Piperidin-3-yl)Benzoate Hydrochloride involves its interaction with specific molecular targets. The piperidine moiety can interact with various receptors and enzymes, modulating their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Similarity Scores

The following table summarizes key structural analogs, their modifications, and similarity scores derived from cheminformatics analyses:

Compound Name Structural Differences vs. Target Compound Similarity Score Key Properties/Implications Reference
Methyl 3-(piperidin-4-yl)benzoate hydrochloride Piperidinyl group at position 4 instead of 3 0.74 Altered receptor binding due to positional isomerism
Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride Benzyl group at N1; ketone (oxo) at piperidine C4 0.97 Enhanced lipophilicity; potential metabolic instability due to ketone
1-Benzyl-4-methylpiperidin-3-one hydrochloride Methyl at C4; ketone at C3 (vs. ester in target) 0.98 Increased steric hindrance; possible kinase inhibition
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride Ethyl ester (vs. methyl); benzyl and oxo groups 0.71 Slower ester hydrolysis; modified pharmacokinetics
Benzothiazol-2-yl-piperidin-3-ylmethyl-amine hydrochloride Benzothiazole substituent; amine instead of ester N/A Enhanced CNS penetration; potential neuroactive applications

Detailed Comparisons

Methyl 3-(piperidin-4-yl)benzoate hydrochloride
  • Structural Distinction : The piperidinyl group is at position 4, altering spatial orientation.
  • Impact : Positional isomerism may reduce affinity for targets requiring piperidin-3-yl interactions, such as sigma-1 receptors .
  • Applications : Useful in structure-activity relationship (SAR) studies to optimize binding selectivity.
Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride
  • Structural Distinction : N1-benzylation and C4-oxo group.
  • However, the ketone at C4 may increase susceptibility to enzymatic reduction, affecting metabolic stability .
  • Synthesis : Requires benzylation steps, increasing synthetic complexity compared to the target compound.
1-Benzyl-4-methylpiperidin-3-one hydrochloride
  • Structural Distinction : Methyl at C4 and ketone at C3.
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride
  • Structural Distinction : Ethyl ester and C4-oxo group.
  • Impact : The ethyl ester delays hydrolysis compared to the methyl ester, prolonging half-life but reducing rate of active metabolite release .
Benzothiazol-2-yl-piperidin-3-ylmethyl-amine hydrochloride
  • Structural Distinction : Benzothiazole ring and amine linkage.
  • Impact : The benzothiazole moiety is associated with fluorescence and metal-binding properties, suggesting applications in imaging or chelation therapy. The amine group may enhance interaction with neurotransmitter transporters .

Pharmacological and Physicochemical Considerations

  • Solubility : Hydrochloride salts generally improve aqueous solubility. However, benzyl-substituted analogs (e.g., 1-benzyl derivatives) exhibit higher logP values, favoring membrane permeability .
  • Stability : Compounds with oxo groups (e.g., 4-oxopiperidine) may degrade under acidic conditions, whereas ester-containing analogs are prone to hydrolysis in basic environments .
  • Toxicity: Limited data exist, but piperidine derivatives with aromatic substituents (e.g., benzyl, benzothiazole) may exhibit cytochrome P450 inhibition, requiring careful toxicity profiling .

Biological Activity

Methyl 3-(Piperidin-3-yl)benzoate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

This compound is an organic compound characterized by the presence of a piperidine ring attached to a benzoate group. Its hydrochloride form enhances solubility and stability, making it suitable for various biological applications. The compound's structural features allow it to interact with biological receptors and enzymes, influencing cellular signaling pathways.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes. This binding modulates their activity, leading to various physiological effects. The compound's structural similarity to natural ligands enables it to mimic their actions, which is crucial for its potential therapeutic applications.

Key Mechanisms Include:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to neurotransmitter receptors, potentially affecting mood and cognitive functions.
  • Cell Signaling Modulation : By influencing intracellular signaling cascades, it may alter cellular responses to external stimuli.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
  • Neuroprotective Properties : There is emerging evidence that it could protect neuronal cells from damage, indicating potential in treating neurodegenerative diseases.

Study 1: Antimicrobial Activity

A study conducted on various derivatives of piperidine, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing the compound's potential as a therapeutic agent against bacterial infections.

CompoundMIC (µg/mL)
Methyl 3-(Piperidin-3-yl)benzoate32
Standard Antibiotic (e.g., Penicillin)16

Study 2: Anti-inflammatory Effects

In vitro studies assessed the anti-inflammatory effects of this compound on human monocytes. The results indicated a dose-dependent reduction in the production of inflammatory cytokines (IL-6 and TNF-alpha).

Concentration (µM)IL-6 Production (pg/mL)TNF-alpha Production (pg/mL)
Control150200
10120180
2080100

Study 3: Neuroprotective Effects

Research involving neuronal cell cultures treated with this compound showed reduced apoptosis in response to oxidative stress. This suggests potential applications in neuroprotection.

Q & A

Q. Tables for Key Comparisons

Structural Analogue CAS Number Similarity Score Key Differences
Ethyl 2-(piperidin-3-yl)acetate hydrochloride16780-05-50.84Ethyl ester vs. methyl ester substitution
Methyl piperidine-4-carboxylate hydrochloride7462-86-40.82Piperidine ring substitution position

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-(Piperidin-3-yl)Benzoate Hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 3-(Piperidin-3-yl)Benzoate Hydrochloride

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